![molecular formula C9H7ClN2O2 B1401674 Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1396554-42-9](/img/structure/B1401674.png)
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate, or 3CIPC, is a chemical compound that is used in scientific research and lab experiments. It is a synthetic molecule composed of a heterocyclic ring composed of a nitrogen atom, a chlorine atom, and a carboxyl group. It is a white, crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis processes, particularly in the formation of imidazo[1,2-a]pyridines which are important scaffolds in medicinal chemistry due to their pharmacological properties .
Medicinal Chemistry
It serves as a precursor for developing inhibitors targeting specific enzymes or receptors within biological systems .
Material Science
The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science applications .
Mechanism of Action
Mode of Action
Some studies suggest that it may involve a radical pathway . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . The downstream effects of these pathways are still under investigation.
Result of Action
Some studies suggest potential value as an anticancer agent, indicating its capacity to induce apoptosis . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. For instance, it is recommended to store the compound at 4°C , suggesting that temperature could affect its stability.
properties
IUPAC Name |
methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVUWXJDVMPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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